3-Fluoro-2-methylazetidine
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Overview
Description
3-Fluoro-2-methylazetidine is a fluorinated azetidine derivative with the molecular formula C4H8FN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylazetidine typically involves the fluorination of azetidine derivatives. One common method is the reaction of 2-methylazetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of 2-methylazetidine.
Substitution: Formation of azido derivatives or other substituted azetidines.
Scientific Research Applications
3-Fluoro-2-methylazetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroazetidine
- 3-Chloro-2-methylazetidine
- 3-Fluoro-2-ethylazetidine
Uniqueness
3-Fluoro-2-methylazetidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a methyl group on the azetidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-2-methylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHOOOMCCXWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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